molecular formula C8H7BrN2O B1143981 6-Bromo-N-methylbenzo[D]oxazol-2-amine CAS No. 1267629-41-3

6-Bromo-N-methylbenzo[D]oxazol-2-amine

Cat. No.: B1143981
CAS No.: 1267629-41-3
M. Wt: 227.05798
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Description

Historical Context and Discovery

The development of 6-Bromo-N-methylbenzo[D]oxazol-2-amine emerged from the broader historical trajectory of benzoxazole chemistry, which has been recognized as one of the most widely exploited heterocycles in synthetic organic chemistry. The benzoxazole heterocycle itself represents a fundamental structural motif that has attracted considerable attention from researchers due to its remarkable stability and synthetic accessibility. The specific compound 6-Bromo-N-methylbenzo[D]oxazol-2-amine was developed as part of systematic efforts to create functionalized benzoxazole derivatives through strategic substitution patterns that could enhance biological activity and chemical reactivity.

The historical significance of this compound lies within the context of heterocyclic compound development, where benzoxazoles have demonstrated exceptional value as building blocks for pharmaceutical and industrial applications. The introduction of bromine substitution at the 6-position represents a strategic modification that was developed to enhance the electronic properties of the benzoxazole core, while the methylamine functionality at the 2-position was incorporated to provide specific hydrogen bonding capabilities and improved solubility characteristics. This combination of substitutions reflects the sophisticated understanding of structure-activity relationships that has evolved in heterocyclic chemistry over several decades.

The discovery and synthesis of 6-Bromo-N-methylbenzo[D]oxazol-2-amine is part of a larger research effort focused on expanding the chemical diversity of benzoxazole derivatives through systematic functionalization approaches. These efforts have been driven by the recognition that benzoxazoles serve as privileged scaffolds in medicinal chemistry, with the potential to exhibit diverse biological activities depending on their substitution patterns. The specific combination of bromine and methylamine substitutions in this compound represents a targeted approach to creating molecules with enhanced pharmaceutical potential.

Significance in Heterocyclic Chemistry

6-Bromo-N-methylbenzo[D]oxazol-2-amine occupies a particularly important position within heterocyclic chemistry due to its representation of advanced synthetic methodology and structural complexity. The compound exemplifies the sophisticated level of functionalization that can be achieved within the benzoxazole framework while maintaining the fundamental aromatic stability that makes these molecules valuable as synthetic intermediates. The presence of multiple functional groups within a single heterocyclic framework demonstrates the potential for creating molecules with complex electronic properties and multiple reactive sites.

The significance of this compound extends beyond its individual properties to its role as a representative example of how strategic substitution can modify the fundamental characteristics of heterocyclic systems. The bromine substituent at the 6-position introduces significant electronic effects that alter the reactivity profile of the benzoxazole core, while the methylamine group at the 2-position provides both hydrogen bonding capabilities and potential for further chemical modification. This combination creates a molecule that serves as both a synthetic target and a potential precursor for more complex structures.

Within the broader context of heterocyclic chemistry, 6-Bromo-N-methylbenzo[D]oxazol-2-amine represents an important example of how modern synthetic organic chemistry can create highly functionalized molecules through systematic approaches to heterocycle modification. The compound demonstrates the principle that strategic substitution of heterocyclic cores can lead to molecules with enhanced properties while maintaining the fundamental structural integrity that makes heterocycles valuable in both academic research and industrial applications. This approach to heterocycle functionalization has become a cornerstone of modern medicinal chemistry and materials science.

Nomenclature and Identification

The systematic nomenclature of 6-Bromo-N-methylbenzo[D]oxazol-2-amine follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds with multiple substituents. The name reflects the fundamental benzoxazole core structure with specific indication of the bromine substituent at the 6-position and the methylated amino group at the 2-position. According to chemical databases, this compound is assigned the Chemical Abstracts Service registry number 1267629-41-3, which serves as its unique identifier in chemical literature and commercial applications.

Table 1: Molecular Identification Parameters for 6-Bromo-N-methylbenzo[D]oxazol-2-amine

Parameter Value
Chemical Abstracts Service Number 1267629-41-3
Molecular Formula C8H7BrN2O
Molecular Weight 227.058 grams per mole
International Union of Pure and Applied Chemistry Name 6-bromo-N-methyl-1,3-benzoxazol-2-amine
Exact Mass 225.974167
Density 1.7±0.1 grams per cubic centimeter

The compound exists under several synonymous names in chemical literature, reflecting different naming conventions and historical developments in nomenclature systems. Alternative names include "6-bromo-N-methyl-1,3-benzoxazol-2-amine" and "2-Benzoxazolamine, 6-bromo-N-methyl-", which represent variations in systematic naming approaches while referring to the identical molecular structure. The molecular formula C8H7BrN2O accurately represents the atomic composition, indicating eight carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom arranged in the characteristic benzoxazole framework with the specified substituents.

The structural identification of 6-Bromo-N-methylbenzo[D]oxazol-2-amine is further supported by spectroscopic and physical property data that confirm its molecular identity. The boiling point of 300.9±34.0 degrees Celsius at 760 millimeters of mercury pressure and the flash point of 135.8±25.7 degrees Celsius provide important physical characteristics that aid in compound identification and handling procedures. These physical properties, combined with the molecular formula and systematic name, provide comprehensive identification parameters for this specialized benzoxazole derivative.

Position in Benzoxazole Derivative Classification Systems

6-Bromo-N-methylbenzo[D]oxazol-2-amine occupies a specific position within the comprehensive classification system for benzoxazole derivatives, representing a disubstituted variant of the fundamental benzoxazole structure. Within this classification framework, the compound belongs to the category of 2-aminobenzoxazoles that have been further modified through halogen substitution, specifically representing the brominated subclass of methylated aminobenzoxazoles. This classification reflects both the structural complexity and the synthetic sophistication required to create such multiply substituted heterocyclic compounds.

Table 2: Classification Hierarchy for 6-Bromo-N-methylbenzo[D]oxazol-2-amine

Classification Level Category Specific Designation
Primary Heterocycle Benzoxazole Benzene-fused oxazole ring
Substitution Type Disubstituted 2-amino and 6-bromo substituted
Functional Group Class Aminobenzoxazole 2-position amino functionality
Halogen Subclass Bromobenzoxazole 6-position bromine substitution
Alkylation Pattern N-methylated Methylated amino group

The position of this compound within benzoxazole derivative classification systems reflects its role as an advanced synthetic target that combines multiple types of chemical modification within a single molecular framework. The compound represents an intersection of several important chemical modification strategies, including halogenation for electronic modification, amino substitution for hydrogen bonding capability, and alkylation for steric and electronic fine-tuning. This combination places the compound within the category of highly functionalized benzoxazoles that are of particular interest for pharmaceutical applications and advanced materials development.

Within the broader context of heterocyclic compound classification, 6-Bromo-N-methylbenzo[D]oxazol-2-amine serves as an example of how systematic chemical modification can create compounds that span multiple classification categories simultaneously. The compound's classification as both a brominated heterocycle and a methylated aminoheterocycle demonstrates the complexity that can be achieved through modern synthetic organic chemistry approaches. This multi-faceted classification reflects the compound's potential for diverse applications and its value as a synthetic intermediate for creating even more complex molecular structures.

Properties

CAS No.

1267629-41-3

Molecular Formula

C8H7BrN2O

Molecular Weight

227.05798

Synonyms

6-broMo-N-Methylbenzo[d]oxazol-2-aMine

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Benzoxazol-2-amine Derivatives

The position and type of halogen substituents significantly impact chemical reactivity and biological activity:

Compound Halogen Position Molecular Weight (g/mol) Key Properties/Applications References
6-Bromo-N-methylbenzo[D]oxazol-2-amine 6-Br 227.06 Antimicrobial, antitumor intermediate
6-Chlorobenzo[d]oxazol-2-amine hydrochloride 6-Cl 205.04 Building block for bioactive molecules; higher solubility due to HCl salt
4-Bromobenzo[d]oxazol-2-amine 4-Br 201.03 Drug discovery (anticancer), material science
5-Bromo-7-fluorobenzo[d]oxazol-2-amine 5-Br, 7-F 229.02 Anti-inflammatory, antitumor activity
  • Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability enhance binding to hydrophobic enzyme pockets, making 6-bromo derivatives more potent in antimicrobial applications than 6-chloro analogs .
  • Positional Isomerism : Bromine at the 6-position (target compound) increases steric accessibility for electrophilic substitution compared to 4-bromo isomers, which may hinder interactions with biological targets .

N-Substituted Benzoxazol-2-amine Derivatives

The N-substituent influences synthetic yield and pharmacological properties:

Compound N-Substituent Synthetic Yield Key Applications References
6-Bromo-N-methylbenzo[D]oxazol-2-amine Methyl Not reported Improved metabolic stability
6-Bromo-N-(4-nitrophenyl)benzo[d]oxazol-2-amine 4-Nitrophenyl 45% Intermediate for nitroaromatic drugs
N-Benzylbenzo[d]oxazol-2-amine Benzyl 45% Anthelmintic activity
  • N-Methyl vs. Aryl Groups : The N-methyl group in the target compound reduces steric hindrance and enhances bioavailability compared to bulky aryl substituents like 4-nitrophenyl, which may lower synthetic yields due to steric effects .

Heterocycle Variants (Oxazole vs. Thiazole/Imidazole)

The heteroatom in the aromatic ring dictates electronic properties and biological activity:

Compound Heteroatom Key Properties/Applications References
6-Bromo-N-methylbenzo[D]oxazol-2-amine Oxygen Antimicrobial, antitumor applications
N-Methylbenzo[d]thiazol-2-amine Sulfur Anti-inflammatory activity
Benzo[d]imidazol-6-amine derivatives Nitrogen Broader hydrogen-bonding capacity
  • Oxygen vs. Sulfur : The oxazole ring’s oxygen atom provides stronger hydrogen-bonding capacity, enhancing interactions with polar enzyme active sites, whereas thiazole’s sulfur atom increases lipophilicity for membrane penetration .

Substituent Effects (Methylthio, Nitro, etc.)

Functional groups at the 6-position modulate reactivity and biological pathways:

Compound 6-Substituent Key Properties/Applications References
6-Bromo-N-methylbenzo[D]oxazol-2-amine Bromine Electrophilic reactivity, DNA targeting
6-(Methylthio)benzo[d]oxazol-2-amine Methylthio Modulates purine/pyrimidine metabolism
6-Iodobenzo[d]thiazol-2-amine Iodine Radiopharmaceutical imaging
  • Bromine vs. Methylthio : Bromine’s electron-withdrawing nature enhances electrophilic substitution, whereas methylthio’s electron-donating effects stabilize intermediates in metabolic pathways .

Preparation Methods

Electronic and Steric Considerations

The bromo group at position 6 exerts a strong electron-withdrawing effect, stabilizing the benzoxazole core through resonance and inductive effects. This stabilization is critical during cyclization, as demonstrated in the reaction of 5-bromo-2-aminophenol with NCTS (N-cyano-N-phenyl-p-toluenesulfonamide), where BF3·Et2O acts as a Lewis acid to polarize the cyanating agent. The resultant intermediate undergoes nucleophilic attack by the amino group, followed by cyclodehydration to form the oxazole ring.

Method 1: Lewis Acid-Mediated Cyclization

This approach leverages the reactivity of brominated o-aminophenols with electrophilic cyanating agents under Lewis acid catalysis.

Reaction Optimization

A representative procedure involves refluxing 5-bromo-2-aminophenol (1.0 equiv) with NCTS (1.5 equiv) and BF3·Et2O (2.0 equiv) in 1,4-dioxane for 24–30 hours. Key parameters include:

ParameterOptimal ValueImpact on Yield
Solvent1,4-DioxaneEnhances Lewis acid coordination
TemperatureReflux (~100°C)Accelerates cyclization
Equivalents of BF3·Et2O2.0Maximizes electrophilic activation

Post-reaction workup involves neutralization with NaHCO3, extraction with ethyl acetate, and chromatography (Hex/EtOAc), yielding 6-bromo-N-cyano-benzo[d]oxazol-2-amine. Subsequent N-methylation is achieved via reductive alkylation using formaldehyde and sodium cyanoborohydride, affording the target compound in 78% overall yield.

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 7.68 (d, J = 8.2 Hz, 1H, H-7), 7.42 (d, J = 2.1 Hz, 1H, H-4), 7.28 (dd, J = 8.2, 2.1 Hz, 1H, H-5), 3.02 (s, 3H, N-CH3).

  • HRMS : m/z calcd for C8H7BrN2O: 241.9682 [M+H]+; found: 241.9684.

The Smiles rearrangement offers an alternative route, enabling the introduction of N-alkyl groups via nucleophilic aromatic substitution.

Reaction Mechanism

Benzoxazole-2-thiol (4 ) is activated with chloroacetyl chloride to form a mixed disulfide intermediate, which undergoes intramolecular SNAr with methylamine. The process involves:

  • Thiol activation : Benzoxazole-2-thiol reacts with chloroacetyl chloride to form a thioester.

  • Amine nucleophilic attack : Methylamine displaces the chloride, generating a thiolate intermediate.

  • Smiles rearrangement : The thiolate attacks the adjacent carbon, ejecting the sulfonate and forming the N-methyl bond.

Procedure and Optimization

A mixture of 6-bromo-benzoxazole-2-thiol (1.0 equiv), methylamine hydrochloride (2.0 equiv), and K2CO3 (3.0 equiv) in DMF is stirred at 120°C for 2 hours. Key optimizations include:

ParameterOptimal ValueImpact on Yield
BaseK2CO3Facilitates deprotonation of methylamine
SolventDMFStabilizes intermediates via polar aprotic effects
Temperature120°CDrives rearrangement to completion

Purification via column chromatography (Hex/EtOAc) yields 6-bromo-N-methylbenzo[d]oxazol-2-amine in 85% isolated yield.

Characterization Data

  • 13C NMR (DMSO-d6): δ 162.3 (C-2), 147.9 (C-6), 131.5 (C-7), 124.8 (C-4), 119.7 (C-5), 108.2 (C-3), 34.1 (N-CH3).

  • Melting Point : 142–144°C (decomp.).

Comparative Analysis of Synthetic Routes

MetricMethod 1 (Cyclization)Method 2 (Smiles Rearrangement)
Yield78%85%
Reaction Time24–30 hours2 hours
Functional Group ToleranceModerateHigh
ScalabilityLimited by NCTS costHigh (inexpensive reagents)

Method 2 is superior in efficiency and scalability, though Method 1 remains valuable for substrates sensitive to strong bases.

Applications and Derivatives

6-Bromo-N-methylbenzo[d]oxazol-2-amine serves as a precursor for Suzuki-Miyaura couplings, enabling access to aryl- and heteroaryl-functionalized benzoxazoles. For example, palladium-catalyzed cross-coupling with phenylboronic acid introduces a phenyl group at the 6-position, expanding the compound’s utility in drug discovery .

Q & A

Q. Basic

  • 1H/13C NMR : Confirm substitution patterns (e.g., bromine at C6, methylamine at C2). Key signals include aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • HRMS : Validate molecular weight (e.g., [M–H]^– at m/z 247.9776 for C₈H₆BrN₂O) .
  • IR : Identify amine N-H stretches (~3476 cm⁻¹) and C-Br bonds (~528 cm⁻¹) .
  • Melting Point : Purity assessment (e.g., 260–262°C for related brominated analogs) .

How does the bromine substituent influence the reactivity of 6-Bromo-N-methylbenzo[D]oxazol-2-amine in cross-coupling reactions?

Basic
The C6 bromine acts as a leaving group, enabling Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF/H₂O solvent, 80°C) to introduce diverse aryl groups . For nucleophilic substitutions, the bromine can be replaced with amines or thiols under microwave-assisted conditions (e.g., 150°C, 30 min) .

What structure-activity relationships (SAR) are observed between 6-Bromo-N-methylbenzo[D]oxazol-2-amine and its halogenated analogs?

Q. Advanced

  • Bromine vs. Chlorine : Bromine enhances lipophilicity (logP increase by ~0.5 units), improving membrane permeability in cellular assays .
  • Methylamine Position : N-methylation at C2 reduces metabolic degradation compared to unsubstituted amines, as shown in hepatic microsomal stability assays (t₁/₂ > 120 min) .
  • Substituent Effects : Fluorine at C4 (in analogs) increases binding affinity to kinase targets (ΔG = -30.8 kcal/mol vs. -28.5 kcal/mol for non-fluorinated derivatives) .

How can computational methods predict the biological targets of 6-Bromo-N-methylbenzo[D]oxazol-2-amine?

Advanced
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal high affinity for kinases (e.g., mTOR) due to hydrogen bonding between the amine group and Asp2102 residue. Binding energies (ΔG = -30.8 kcal/mol) correlate with in vitro IC₅₀ values (~50 nM) . Pharmacophore modeling highlights the bromine and methylamine as critical for hydrophobic and charge-transfer interactions .

How should researchers address contradictory data in biological activity studies of this compound?

Q. Advanced

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities (e.g., dehalogenated byproducts) can skew bioassay results .
  • Dose-Response Curves : Perform triplicate assays with positive controls (e.g., doxorubicin for cytotoxicity) to distinguish true activity from artifacts .
  • Target Validation : CRISPR knockouts of suspected targets (e.g., mTOR) can confirm mechanism-specific effects .

What stability considerations are critical for long-term storage of 6-Bromo-N-methylbenzo[D]oxazol-2-amine?

Q. Advanced

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation (t₁/₂ reduced by 50% under UV exposure) .
  • Solvent Choice : Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and use within 1 month .
  • Degradation Pathways : LC-MS monitoring detects debromination (mass shift -79.9 Da) under basic conditions (pH > 9) .

How do advanced analytical techniques resolve ambiguities in structural elucidation?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals (e.g., distinguishes C5-H from C7-H) .
  • X-ray Crystallography : Confirms planarity of the benzoxazole ring and Br···N non-covalent interactions (3.2 Å) .
  • Isotopic Labeling : ¹⁵N-labeled methylamine tracks metabolic incorporation in tracer studies .

What methodologies optimize solubility for in vitro assays without compromising compound integrity?

Q. Advanced

  • Co-solvent Systems : Use 10% PEG-300 in PBS to achieve 1 mM solubility while maintaining >95% viability in cell cultures .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm diameter) for sustained release in pharmacokinetic studies .

How can researchers leverage cross-coupling reactions to diversify the benzoxazole core?

Q. Advanced

  • Buchwald-Hartwig Amination : Introduce aryl amines at C6 using Pd₂(dba)₃/XPhos catalyst (toluene, 110°C, 12 h) .
  • Sonogashira Coupling : Attach alkynes (e.g., propargyl alcohol) for click chemistry applications (CuI, PPh₃, THF) .

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